molecular formula C22H26N4O3 B2593493 N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1396782-48-1

N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2593493
CAS RN: 1396782-48-1
M. Wt: 394.475
InChI Key: NEKRTAZWWLDCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Affinity

The study by J. Shim et al. (2002) focuses on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural and conformational analysis important for understanding receptor-ligand interactions. This research is pivotal for developing drugs targeting cannabinoid receptors, with potential applications in treating various neurological conditions (Shim et al., 2002).

Crystal Structure and Synthesis

M. Prabhuswamy et al. (2016) highlight the importance of crystal structure determination in drug development. By analyzing the crystal structure of a similar compound, researchers can gain valuable insights into the molecular arrangement, stability, and potential interactions of drug molecules (Prabhuswamy et al., 2016).

Heterocyclization Reactions

Research by R. Rudenko et al. (2011) explores heterocyclization reactions involving derivatives of 5-aminopyrazoles, demonstrating the chemical versatility and potential for synthesizing novel compounds with therapeutic value. These findings are crucial for the design of new drugs with improved efficacy and safety profiles (Rudenko et al., 2011).

DNA Recognition and Gene Expression Control

The study by Sameer Chavda et al. (2010) discusses the design and synthesis of polyamides based on N-methylpyrrole and their ability to target specific DNA sequences, offering a method for controlling gene expression. This research is particularly relevant for developing gene therapy strategies and understanding the molecular basis of diseases (Chavda et al., 2010).

Synthesis and Cytotoxicity

Ashraf S. Hassan et al. (2014) and A. Rahmouni et al. (2016) provide examples of how novel pyrazole derivatives can be synthesized and evaluated for their cytotoxic activity against cancer cells. These studies are instrumental in the ongoing search for more effective and less toxic cancer treatments (Hassan et al., 2014); (Rahmouni et al., 2016).

properties

IUPAC Name

N-cyclopropyl-5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-11-5-6-16(24)14-26(15-7-8-15)22(27)20-13-19(23-25(20)2)18-12-17(28-3)9-10-21(18)29-4/h5-6,9-13,15H,7-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKRTAZWWLDCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.